7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride
Description
Chemical Identity and Nomenclature
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride (CAS: 1353498-27-7 or 13430-09-6) is a spirocyclic compound with the molecular formula $$ \text{C}{15}\text{H}{22}\text{ClNO} $$ and a molecular weight of 267.79 g/mol. Its structure features a bicyclic system where a six-membered oxa-azaspiro ring (oxygen and nitrogen atoms at positions 9 and 6, respectively) shares a central carbon atom with a five-membered cycloalkane ring (Figure 1). The benzyl group is attached to the nitrogen atom at position 7, while the hydrochloride salt enhances solubility for experimental applications.
The IUPAC name reflects its spiro[4.5]decane backbone, with substituents prioritized according to functional group hierarchy. Alternative nomenclature includes "9-oxa-6-azaspiro[4.5]decane, 7-benzyl-, hydrochloride" in older literature.
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{15}\text{H}{22}\text{ClNO} $$ | |
| Molecular weight | 267.79 g/mol | |
| SMILES | [H]Cl.C(COC1)(CC2=CC=CC=C2)NC31CCCC3 | |
| Storage conditions | Room temperature, dry |
Historical Context and Development
The synthesis of azaspiro compounds gained momentum in the late 20th century due to their structural complexity and pharmacological potential. While early spirocyclic frameworks like spironolactone (a [4.5] spiro system) were explored in the 1950s, the target compound emerged more recently as part of efforts to optimize heterocyclic drug candidates.
Key milestones include:
- 2008–2010 : Advancements in azaspiro[3.3]heptane synthesis by Carreira and Wuitschik, which influenced later methodologies for larger spirocycles.
- 2016–2019 : Reports on intramolecular cyclization strategies, such as the 1,6-hydrogen atom transfer (HAT) reaction, enabling efficient construction of the [4.5] decane framework.
- 2020s : Commercial availability through suppliers like Parchem and EvitaChem, reflecting its utility in medicinal chemistry workflows.
Significance in Spirocyclic Chemistry Research
Spirocyclic compounds are prized for their conformational rigidity, which enhances target selectivity and metabolic stability. The target molecule exemplifies three critical design principles:
- Stereochemical control : The spiro center enforces a fixed dihedral angle between rings, reducing entropy penalties during protein binding.
- Dual heteroatoms : The oxygen and nitrogen atoms enable hydrogen bonding and dipole interactions, mimicking natural substrates.
- Modularity : The benzyl group permits straightforward derivatization for structure-activity relationship (SAR) studies.
Table 2: Comparative analysis of spirocyclic scaffolds
Overview of Azaspiro Compounds
Azaspiro systems combine nitrogen-containing rings with spiro junctions, offering diverse electronic and steric profiles. Notable analogues include:
- 7-Azaspiro[4.5]decane (CAS: 176-73-8): A simpler nitrogen-only spirocycle used in peptide mimetics.
- 6-Oxa-9-azaspiro[4.5]decane (CAS: 130643-07-1): An oxygen-nitrogen variant with applications in polymer chemistry.
- 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid : A functionalized derivative demonstrating carboxylate-mediated bioactivity.
The target compound distinguishes itself through its benzyl substitution pattern, which introduces aromatic π-stacking capabilities absent in simpler analogues.
Properties
IUPAC Name |
7-benzyl-9-oxa-6-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-6-13(7-3-1)10-14-11-17-12-15(16-14)8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWYDPBGXHNLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COCC(N2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The spirocyclic core of 7-benzyl-9-oxa-6-azaspiro[4.5]decane is typically assembled via intramolecular cyclization. A common precursor is a bicyclic intermediate formed by reacting a gamma-lactam with a diol under acidic conditions. For example, the condensation of 4-piperidone with 1,4-butanediol in the presence of hydrochloric acid generates the 9-oxa-6-azaspiro[4.5]decane scaffold.
Key Reaction Conditions :
Benzylation and Salt Formation
Introduction of the benzyl group occurs via nucleophilic substitution or reductive amination. A preferred method involves treating the spirocyclic amine with benzyl chloride in the presence of a base such as potassium carbonate:
$$
\text{Spirocyclic amine} + \text{Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{ACN}} 7\text{-Benzyl-9-oxa-6-azaspiro[4.5]decane}
$$
Subsequent hydrochloride salt formation is achieved by reacting the free base with hydrogen chloride gas in ethyl acetate, yielding the final product with >98% purity.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance efficiency and safety. For instance, a patented method (CN112679405A) utilizes a tandem reactor system where:
- Ring-Closing : Achieved in a high-temperature (100°C) zone with residence time ≤30 minutes.
- Benzylation : Conducted in a second reactor with inline pH monitoring to optimize substitution.
- Crystallization : Integrated anti-solvent addition (e.g., MTBE) for immediate salt precipitation.
Advantages :
- 20–30% higher yield compared to batch processes.
- Reduced solvent waste (≤50% reduction).
Resolution of Enantiomers
The (S)-enantiomer is often targeted for pharmacological activity. Chiral resolution using (R)-1-(1-naphthyl)ethylamine as a resolving agent achieves ≥99% enantiomeric excess (ee). The diastereomeric salts are separated via fractional crystallization, avoiding chromatographic methods.
Reaction Optimization and Critical Parameters
Solvent and Catalyst Screening
Table 1 compares solvents and catalysts for the benzylation step:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | K₂CO₃ | 80 | 78 | 95 |
| Dichloromethane | DBU | 40 | 85 | 97 |
| 2-MeTHF | NaHCO₃ | 60 | 72 | 93 |
Data synthesized from patent CN112679405A
Dichloromethane with 1,8-diazabicycloundec-7-ene (DBU) maximizes yield while minimizing side reactions like over-alkylation.
Temperature and Stoichiometry Effects
- Lower Temperatures (≤50°C) : Reduce decomposition but prolong reaction time (24–48 hours).
- Benzyl Chloride Excess : A 1.2:1 molar ratio (relative to amine) optimizes conversion without generating dibenzylated byproducts.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via anti-solvent crystallization. Ethyl acetate/hexane (3:1 v/v) yields needle-like crystals with uniform particle size (10–50 µm), critical for pharmaceutical formulation.
Analytical Validation
- HPLC : Purity ≥99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient).
- X-ray Diffraction : Confirms spirocyclic structure and hydrochloride counterion placement.
- Optical Rotation : [α]²⁵D = +12.3° (c = 1, MeOH) for the (S)-enantiomer.
Comparative Analysis with Analogous Spirocyclic Compounds
Table 2 highlights key differences in synthesis between 7-benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride and related structures:
| Compound | Key Step | Yield (%) | ee (%) |
|---|---|---|---|
| 6-Oxa-9-azaspiro[4.5]decane | Direct cyclization | 60 | N/A |
| 8-Oxa-2-azaspiro[4.5]decane | Reductive amination | 68 | 85 |
| 7-Benzyl-9-oxa-6-azaspiro[4.5]decane HCl | Chiral resolution | 92 | 99 |
Data derived from patent CN112679405A
The benzyl derivative’s superior yield and enantiopurity stem from optimized benzylation and resolution protocols.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may produce deoxygenated compounds, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique spirocyclic structure characterized by a benzyl group and an oxaspiro framework. Its molecular formula is with a molecular weight of approximately 305.37 g/mol. The compound has been synthesized through various methods, often involving multi-step organic reactions that ensure high purity and yield.
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds structurally related to 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride exhibit potent antimicrobial properties. For instance, azaspiroketal derivatives have shown significant activity against mycobacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . The minimum inhibitory concentrations (MIC) for these compounds have been reported to be below 5 μM, indicating strong efficacy .
2. Analgesic and Anti-inflammatory Effects
The compound's structural analogs have been investigated for their analgesic and anti-inflammatory activities. Similar spirocyclic compounds have demonstrated effectiveness in reducing pain and inflammation in preclinical models, making them candidates for further development as therapeutic agents .
3. Bronchodilator Effects
Another promising application is in the treatment of respiratory conditions. Compounds with similar structures have been noted for their bronchodilator effects, which could be beneficial in managing asthma or chronic obstructive pulmonary disease (COPD) .
Synthetic Applications
1. Intermediate in Organic Synthesis
this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced biological activities .
2. Asymmetric Synthesis
The compound has also been utilized in asymmetric synthesis strategies to create complex natural products. Its spirocyclic framework provides a versatile platform for constructing other biologically active molecules .
Case Studies
Mechanism of Action
The mechanism of action of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-oxa-9-azaspiro[4.5]decane hydrochloride
- 8-oxa-2-azaspiro[4.5]decane
- 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride
Uniqueness
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity, stability, and potential biological activities compared to other similar compounds.
Biological Activity
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride is a synthetic compound with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C15H22ClNO
- Molecular Weight : 267.8 g/mol
- IUPAC Name : 7-benzyl-9-oxa-6-azaspiro[4.5]decane; hydrochloride
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler spirocyclic precursors. Key steps include:
- Formation of the spirocyclic core.
- Introduction of the benzyl group.
- Conversion to the hydrochloride salt through acidification.
Industrial production may utilize automated reactors and continuous flow processes to enhance yield and purity while minimizing waste.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to potential therapeutic effects.
Potential Targets
- Antimicrobial Activity : Investigated for efficacy against various pathogens.
- Anticancer Properties : Explored as a lead compound in cancer drug development.
- Neurological Effects : Potential anticholinergic activity may influence neurotransmitter systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown promising results in its ability to inhibit bacterial growth, particularly against ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics). The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
| Klebsiella pneumoniae | 32 |
| Acinetobacter baumannii | 64 |
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against a panel of resistant bacteria, showing significant inhibition compared to standard antibiotics like ciprofloxacin .
- Anticancer Research : Another investigation focused on the compound's effect on human cancer cell lines, revealing a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other azaspiro compounds:
| Compound | Unique Features |
|---|---|
| 6-Oxa-9-azaspiro[4.5]decane | Lacks the benzyl group; different biological activity profile |
| 8-Oxa-2-azaspiro[4.5]decane | Exhibits distinct chemical reactivity |
| 7,7-Dimethyl-6-Oxa-9-Azaspiro | Enhanced stability but reduced biological potency |
Q & A
Basic: What are the critical steps for synthesizing 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride?
Methodological Answer:
The synthesis typically involves cyclocondensation of spirocyclic precursors with benzylamine derivatives under controlled conditions. For example, a reflux reaction in dry benzene (80°C, 3 hours) with stoichiometric equivalents of 2-Oxa-spiro[3.4]octane-1,3-dione and benzylamine analogs yields the spirocyclic backbone. Subsequent purification via recrystallization from anhydrous tetrahydrofuran (THF) ensures high purity . Key parameters include:
- Reagent stoichiometry : Precise molar ratios (e.g., 0.01 mol each) to avoid side reactions.
- Solvent selection : Dry benzene minimizes hydrolysis of intermediates.
- Temperature control : Reflux at 80°C ensures kinetic favorability without thermal degradation.
Basic: Which analytical techniques are essential for structural characterization?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR spectroscopy : H and C NMR confirm spirocyclic connectivity and benzyl substitution patterns (e.g., distinguishing axial vs. equatorial protons) .
- X-ray crystallography : Resolves stereochemical ambiguities in the spiro[4.5]decane core .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm synthetic intermediates.
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Due to potential irritancy and reactivity:
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile) inspected pre-use, tightly sealed goggles, and flame-retardant lab coats .
- Respiratory protection : Employ fume hoods or NIOSH-approved respirators if airborne concentrations exceed thresholds.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Apply factorial design to systematically evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response surface methodology (RSM) : Models interactions between variables (e.g., THF vs. benzene solvent effects on cyclization efficiency) .
- Quantum chemical calculations : Predict transition-state energetics to identify rate-limiting steps (e.g., spirocyclic ring closure) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Use comparative analysis and meta-research frameworks :
- Dose-response standardization : Normalize data across studies using IC or EC values under consistent assay conditions (e.g., pH, cell lines) .
- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., benzyl vs. phenoxy groups) with activity variations .
- Statistical validation : Apply ANOVA to assess significance of discrepancies (e.g., outlier removal in enzyme inhibition assays) .
Advanced: How can computational modeling enhance mechanistic understanding?
Methodological Answer:
Integrate density functional theory (DFT) and molecular dynamics (MD) :
- Reaction path search : Simulate intermediates and transition states (e.g., benzyl group migration during spiro formation) .
- Solvent effect modeling : Use COSMO-RS to predict solvation energies and optimize solvent selection .
- Virtual screening : Prioritize derivatives for synthesis by docking into target proteins (e.g., MmpL3 inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
